1H-1,2,3-Triazole, 4-(4-ethylphenyl)-
CAS No.: 56527-22-1
Cat. No.: VC19608721
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56527-22-1 |
|---|---|
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 4-(4-ethylphenyl)-2H-triazole |
| Standard InChI | InChI=1S/C10H11N3/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h3-7H,2H2,1H3,(H,11,12,13) |
| Standard InChI Key | CTPJEZVMISPIBV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NNN=C2 |
Introduction
Structural and Electronic Characteristics of 4-(4-Ethylphenyl)-1H-1,2,3-Triazole
The 1H-1,2,3-triazole core consists of a five-membered aromatic ring with three nitrogen atoms, where the hydrogen atom is bonded to the N1 position. The 4-(4-ethylphenyl) substituent introduces a hydrophobic aromatic group at the C4 position, which influences the electron density distribution across the triazole ring. Compared to electron-withdrawing groups like trifluoromethyl (-CF3), the ethyl group (-CH2CH3) acts as a moderate electron-donating substituent via inductive effects, potentially altering the compound’s photophysical and electrochemical behavior .
The para-substitution on the phenyl ring minimizes steric hindrance, allowing for planar alignment with the triazole ring. This configuration enhances conjugation, as evidenced in similar triazole derivatives where para-substituted aryl groups exhibit red-shifted absorption and emission spectra relative to ortho- or meta-substituted analogs . For instance, in compound 5d (a triazole with a meta-trifluoromethylphenyl group), the emission maximum in toluene was observed at 460 nm, whereas methyl-substituted analogs (5a) emitted at 450 nm . By analogy, the ethyl group’s electron-donating nature in 4-(4-ethylphenyl)-1H-1,2,3-triazole may result in a slight bathochromic shift compared to methyl-substituted variants.
Synthesis Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prevalent route to 1,4-disubstituted 1,2,3-triazoles involves the CuAAC reaction between terminal alkynes and organic azides. For 4-(4-ethylphenyl)-1H-1,2,3-triazole, the synthesis would proceed via the cycloaddition of 4-ethylphenylacetylene with a suitable azide precursor.
Representative Procedure:
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Azide Preparation: Benzyl azide or aryl azides can be synthesized from corresponding halides (e.g., 4-ethylbromobenzene) via nucleophilic substitution with sodium azide (NaN3) .
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Cycloaddition: The azide reacts with 4-ethylphenylacetylene in the presence of a Cu(I) catalyst (e.g., CuSO4/sodium ascorbate) in a polar solvent (DMSO/H2O) at 60–80°C .
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Purification: The product is isolated via precipitation or column chromatography.
A solvent-free variant using ball milling has also been reported for analogous triazoles, offering improved yields (85–95%) and reduced reaction times (2–4 hours) .
Solid-Phase Synthesis Using Polymer-Supported Reagents
Polyethylene glycol (PEG)-supported sulfonate esters have been employed to streamline triazole synthesis. For example, PEG-bound but-3-ynyl sulfonate reacts with azides to yield triazoles after cleavage with NaI/DBU . Adapting this method, 4-(4-ethylphenyl)-1H-1,2,3-triazole could be synthesized with minimal purification steps.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR signals for 4-(4-ethylphenyl)-1H-1,2,3-triazole can be predicted based on analogous compounds:
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1H NMR (CDCl3):
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13C NMR:
Photophysical Properties
The ethyl group’s electron-donating nature may enhance the triazole’s fluorescence efficiency. In toluene, analogous triazoles exhibit photoluminescence quantum yields (PLQY) of 15–27%, with emission maxima between 450–460 nm . Solid-state films of these compounds show prolonged PL lifetimes (4–5 ns) due to reduced non-radiative decay pathways .
Physicochemical Properties
Triazole derivatives with aryl substituents serve as blue emitters in OLEDs. The ethyl group’s moderate electron-donating capability could stabilize excited states, enhancing electroluminescence efficiency .
Catalytic and Material Science Applications
1,2,3-Triazoles act as ligands in transition metal catalysis. The ethylphenyl group may improve solubility in non-polar reaction media, facilitating homogeneous catalysis .
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